molecular formula C10H8ClN B8752165 7-Chloro-3-methylisoquinoline

7-Chloro-3-methylisoquinoline

Cat. No. B8752165
M. Wt: 177.63 g/mol
InChI Key: BTPQWFASIRXALW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3-methylisoquinoline is a useful research compound. Its molecular formula is C10H8ClN and its molecular weight is 177.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-3-methylisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-3-methylisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Chloro-3-methylisoquinoline

Molecular Formula

C10H8ClN

Molecular Weight

177.63 g/mol

IUPAC Name

7-chloro-3-methylisoquinoline

InChI

InChI=1S/C10H8ClN/c1-7-4-8-2-3-10(11)5-9(8)6-12-7/h2-6H,1H3

InChI Key

BTPQWFASIRXALW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=C2)Cl)C=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1,7-dichloro-3-methyl-isoquinoline (0.50 g, 2.36 mmol), Example 10, part C, in 5.5 mL of 9:1 acetic acid:H2O at 75° C. is added zinc (0.23 g, 3.54 mmol) After 75 minutes, the solution is cooled to ambient temperatures. The solution is diluted with a 4:1 EtOAc:CH2Cl2 solution. To the solution is added 100 mL of a 1N NaOH solution. The aqueous solution is extracted with 4:1 EtOAc:CH2Cl2. The combined organic layers are washed with a saturated NaCl solution. The organic layer is dried over MgSO4, filtered and concentrated. The crude product is purified by column chromatography eluting with a gradient of 5% EtOAc/hexanes to 15% EtOAc/hexanes. The title compound is obtained as a white solid (0.36 g, 1.97 mmol). 1H NMR (CDCl3, 300 MHz) δ9.09 (s, 1H), 7.89 (s, 1H), 7.61 (d, 1H), 7.55 (d, 1H), 7.44 (s, 1H) 2.68 (s, 3H). MS (EI): m/z 177, 179 (M+), Cl pattern.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.23 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.